molecular formula C6H9NO2 B1209902 1-Nitrocyclohexene CAS No. 2562-37-0

1-Nitrocyclohexene

Cat. No. B1209902
CAS RN: 2562-37-0
M. Wt: 127.14 g/mol
InChI Key: DJBRXNRKYAWTBL-UHFFFAOYSA-N
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Description

1-Nitrocyclohexene is a C-nitro compound that is cyclohexene substituted at position 1 by a nitro group . It is also a carbocyclic compound .


Synthesis Analysis

A modification of 1-nitrocyclohexene synthesis is proposed; its reaction with phenylhydrazine and benzoic acid hydrazide is shown to afford monoadducts . With hydrazine hydrate, bisaduct is formed . The interaction of 1-nitrocyclohexene with alicyclic amines can proceed via nucleophilic addition at the carbon-carbon double bond (morpholine, piperazine) to form aza-Michael products or as deprotonation (piperidine, azepane) to give ammonium salts .


Molecular Structure Analysis

The molecular formula of 1-Nitrocyclohexene is C6H9NO2 . The structure of the enzyme complex with 1-nitrocyclohexene was determined by X-ray crystallography, revealing two substrate-binding modes, with only one compatible with hydride transfer .


Chemical Reactions Analysis

The interaction of 1-nitrocyclohexene with alicyclic amines can proceed via nucleophilic addition at the carbon-carbon double bond (morpholine, piperazine) to form aza-Michael products or as deprotonation (piperidine, azepane) to give ammonium salts .


Physical And Chemical Properties Analysis

The molecular weight of 1-Nitrocyclohexene is 127.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

Organic Synthesis

1-Nitrocyclohexene serves as a versatile intermediate in organic synthesis. Its reactivity allows for the construction of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals . The compound’s ability to undergo reactions like Michael addition and cycloadditions makes it valuable for creating complex molecular architectures.

Pharmaceutical Research

In pharmaceutical research, 1-Nitrocyclohexene is used in the chemoselective hydrogenation process to produce substituted anilines . These anilines are key precursors for active pharmaceutical ingredients (APIs) and are integral to the synthesis of a wide range of medicinal compounds.

Materials Science

1-Nitrocyclohexene plays a role in materials science, particularly in the development of nanomaterials. It has been used in the preparation of gold nanoparticles supported on titanium dioxide (TiO2) or iron(III) oxide (Fe2O3), which have applications in catalysis and sensor technology .

Chemical Engineering Processes

In chemical engineering, 1-Nitrocyclohexene is involved in process optimization and the development of new reaction pathways. Its properties are studied to improve the efficiency of reactions and to minimize the environmental impact of chemical processes .

Biochemistry

In biochemistry, 1-Nitrocyclohexene can be used to study reaction mechanisms and enzyme catalysis. It may serve as a model compound to understand the behavior of more complex biological systems .

Industrial Uses

Industrially, 1-Nitrocyclohexene is a building block for various chemicals. Its derivatives are used in the production of dyes, resins, and other polymers that require specific structural features for their applications .

Analytical Chemistry

Lastly, 1-Nitrocyclohexene is used in analytical chemistry for method development and calibration of instruments. Its well-defined properties make it suitable as a standard for various analytical techniques .

Safety And Hazards

1-Nitrocyclohexene is a combustible liquid and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Catalytic hydrogenation of nitrocyclohexane could be an alternative source of various useful chemicals: cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine and dicyclohexylamine . Each one of these compounds found application in the modern chemical industry and has been produced on a large scale .

properties

IUPAC Name

1-nitrocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBRXNRKYAWTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180294
Record name 1-Nitrocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitrocyclohexene

CAS RN

2562-37-0
Record name 1-Nitrocyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2562-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitrocyclohex-1-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitrocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-nitrocyclohex-1-ene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-NITROCYCLOHEX-1-ENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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